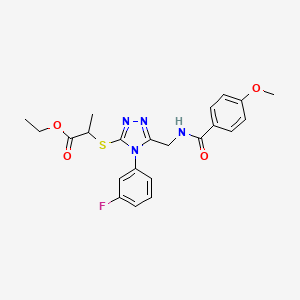
ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C22H23FN4O4S and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic compound belonging to the class of 1,2,4-triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The specific structural features of this compound, such as the fluorinated phenyl group and the triazole ring, are hypothesized to enhance its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C19H20FN3O3S, with a molecular weight of approximately 405.44 g/mol. The compound's structure is characterized by:
- Triazole Ring : Known for its role in various pharmacological activities.
- Fluorinated Phenyl Group : Enhances lipophilicity and potentially improves membrane permeability.
- Thioether Linkage : Often associated with enhanced biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. This compound is expected to inhibit specific kinases involved in cancer progression such as:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Epidermal Growth Factor Receptor (EGFR)
In vitro studies on structurally similar compounds have shown cytotoxic effects against various human cancer cell lines. For example, fluorinated triazoles have demonstrated IC50 values in the micromolar range against breast cancer (MDA-MB 231), colon cancer (HCT116), and lung cancer (A549) cell lines
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the thioether moiety in this compound may enhance its ability to disrupt cellular functions in bacterial and fungal pathogens. Studies have shown that similar compounds exhibit inhibitory effects against various microorganisms due to their interference with critical cellular processes .
Antioxidant Activity
Preliminary studies suggest that triazole compounds can possess antioxidant properties. This compound may demonstrate higher antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This activity is crucial for mitigating oxidative stress-related diseases .
Case Studies
- Anticancer Efficacy : A study conducted by Cheng et al. highlighted that fluorinated triazole analogs exhibited potent HER2 tyrosine kinase inhibition with IC50 values ranging from 16.6 µM to 31.6 µM against breast cancer cells .
- Antimicrobial Testing : Dolzhenko et al. reported that a series of fluorinated triazoles showed moderate cytotoxicity against MCF-7 and HT29 cell lines with IC50 values around 33 µM .
Data Table: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB 231 | 16.6 |
| Compound B | Antimicrobial | E. coli | 25 |
| Compound C | Antioxidant | DPPH Assay | Higher than BHT |
Propriétés
IUPAC Name |
ethyl 2-[[4-(3-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-4-31-21(29)14(2)32-22-26-25-19(27(22)17-7-5-6-16(23)12-17)13-24-20(28)15-8-10-18(30-3)11-9-15/h5-12,14H,4,13H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJYIBFGEYRTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














